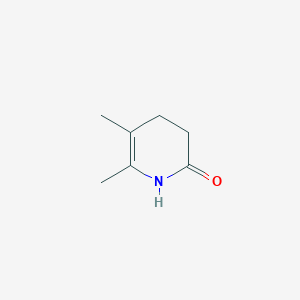
4-(2-Chloroacetamido)phenylarsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroacetamido)phenylarsonic acid is an organic compound with the molecular formula C8H9AsClNO4. It is a derivative of phenylarsonic acid, where the phenyl group is substituted with a chloroacetamido group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetamido)phenylarsonic acid typically involves the reaction of 4-aminophenylarsonic acid with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloroacetamido group. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloroacetamido)phenylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The chloroacetamido group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroacetamido group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of arsenic(V) compounds, while reduction can yield arsenic(III) compounds .
Wissenschaftliche Forschungsanwendungen
4-(2-Chloroacetamido)phenylarsonic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Chloroacetamido)phenylarsonic acid involves its interaction with molecular targets in biological systems. The chloroacetamido group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-3-nitrobenzenearsonic acid (Roxarsone)
- p-Arsanilic acid
- 4-Nitrophenylarsonic acid
- p-Ureidophenylarsonic acid
Uniqueness
4-(2-Chloroacetamido)phenylarsonic acid is unique due to the presence of the chloroacetamido group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
| 5425-62-7 | |
Molekularformel |
C8H9AsClNO4 |
Molekulargewicht |
293.53 g/mol |
IUPAC-Name |
[4-[(2-chloroacetyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C8H9AsClNO4/c10-5-8(12)11-7-3-1-6(2-4-7)9(13,14)15/h1-4H,5H2,(H,11,12)(H2,13,14,15) |
InChI-Schlüssel |
BWPMHDNLIGQVLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCl)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)


